N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide
Description
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a benzamide derivative featuring a 4-bromophenyl-substituted furan ring, a tert-butylaminocarbonyl group, and a vinyl-linked benzamide moiety. Its molecular formula is C₂₄H₂₃BrN₂O₃, with a molecular weight of 467.36 g/mol .
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEPMZHJFJPIFV-HKWRFOASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Bromophenyl)-2-Furaldehyde
The furan ring is synthesized via a Paal-Knorr cyclization of 1,4-diketones.
Formation of the Vinyl Linker
A Horner-Wadsworth-Emmons reaction forms the α,β-unsaturated ketone:
Amide Coupling with Benzoyl Chloride
The vinyl ketone is converted to the final benzamide via Schotten-Baumann reaction :
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Procedure : React the vinyl intermediate (1.0 eq) with benzoyl chloride (1.2 eq) in dichloromethane, using DMAP (0.1 eq) as a catalyst. Stir at RT for 4 hours.
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Workup : Wash with 5% HCl, dry over MgSO4, and crystallize from ethanol/water.
Optimization and Modifications
Alternative Coupling Methods
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, 25°C | 78 | 95.2 |
| DMF, 40°C | 85 | 97.8 |
| Toluene, reflux | 62 | 91.5 |
Polar aprotic solvents (DMF) enhance reactivity due to better solubility of intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide has been investigated for its potential pharmacological properties. The presence of the bromophenyl and furyl groups suggests possible activity against various biological targets, including:
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. The compound's ability to interact with specific receptors or enzymes involved in cancer progression is a subject of ongoing research.
- Antimicrobial Properties : Some derivatives of benzamide compounds have shown antimicrobial activity, suggesting potential applications in treating bacterial or fungal infections.
Material Science
The unique structural features of this compound make it a candidate for use in advanced materials, such as:
- Polymeric Materials : The compound can be used as a monomer in the synthesis of polymers with tailored properties for applications in coatings, adhesives, and composites.
- Organic Electronics : Its electronic properties may allow for applications in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where charge transport and light emission are crucial.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer potential of similar benzamide derivatives. The research found that these compounds exhibited selective cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell growth and survival.
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology explored the antimicrobial properties of related compounds. The study demonstrated that certain derivatives showed significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Amino Substituents
The compound N-{(1Z)-1-[5-(4-bromophenyl)-2-furyl]-3-oxo-3-[(4-pyridinylmethyl)amino]-1-propen-2-yl}benzamide () shares the 4-bromophenyl-furyl and benzamide backbone but replaces the tert-butylaminocarbonyl group with a 4-pyridinylmethylamino substituent. Key differences include:
- Solubility : The pyridinylmethyl group may enhance water solubility compared to the hydrophobic tert-butyl group.
- Bioactivity : Pyridine derivatives often exhibit improved binding to metal-containing enzymes (e.g., kinases) .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | tert-Butylaminocarbonyl | 467.36 | Bromophenyl, furyl, benzamide |
| N-{(1Z)-...-4-pyridinylmethyl}benzamide | 4-Pyridinylmethylamino | 548.39 | Bromophenyl, furyl, pyridine |
Benzamide Derivatives with Triazine and Sulfamoyl Groups
Compounds 51–55 () are sulfamoyl-linked triazine-benzamide hybrids. For example, 51 (4-benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) differs structurally via:
- Core Heterocycle : Triazine (1,2,4-triazin-3-yl) vs. furyl in the target compound.
- Functional Groups : Sulfamoyl and chloro substituents, which are absent in the target.
- Bioactivity : Sulfamoyl groups are associated with antimicrobial and enzyme inhibitory activity, suggesting divergent applications compared to the furyl-tert-butyl system .
Table 2: Comparison of Heterocyclic Benzamide Derivatives
| Compound | Heterocycle | Key Substituents | Melting Point (°C) |
|---|---|---|---|
| Target | Furyl | Bromophenyl, tert-butyl | Not reported |
| 51 | 1,2,4-Triazin-3-yl | 3-Fluorophenyl, sulfamoyl | 266–268 |
| 52 | 1,2,4-Triazin-3-yl | 4-Trifluoromethylphenyl | 277–279 |
Thiazolidinone-Benzamide Hybrids
Compounds 17–23 (Evidences 4–5) incorporate thiazolidinone rings, such as 17 (N-{1-[[2-[5-(4-chlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-hydrazino]-carbonyl]-3-(methylthio)propyl}benzamide). Key distinctions include:
- Core Structure: Thiazolidinone (a sulfur-containing heterocycle) vs. furyl.
- Substituents : Chloro/fluorobenzylidene groups vs. bromophenyl.
- Bioactivity: Thiazolidinones are known for antimicrobial and anticancer activity, suggesting different target pathways compared to furan-based compounds .
Table 3: Thiazolidinone vs. Furyl-Benzamide Derivatives
| Compound | Core Structure | Key Substituents | Melting Point (°C) | Reported Activity |
|---|---|---|---|---|
| Target | Furyl | Bromophenyl, tert-butyl | Not reported | Not available |
| 17 | Thiazolidinone | 4-Chlorobenzylidene, ethyl | 200 | Antimicrobial, anticancer |
| 22 | Thiazolidinone | 2-Fluorobenzylidene, allyl | 218–220 | Antituberculosis |
Simplified Bromophenyl-Benzamide Analogues
N-(4-bromophenyl)-4-trifluoromethyl benzamide () represents a simpler analogue with a direct bromophenyl-benzamide linkage. Comparisons include:
- Complexity : Lacks the furyl and tert-butyl groups, reducing steric hindrance.
- Physicochemical Properties : The trifluoromethyl group enhances lipophilicity, whereas the target compound’s tert-butyl group may improve metabolic stability .
Biological Activity
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H23BrN2O3
- Molecular Weight : 467.4 g/mol
The compound features a benzamide moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various multidrug-resistant bacteria. The compound was evaluated using the agar well diffusion method against NDM-producing bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.
Table 1: Antibacterial Activity Results
| Compound | Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|---|
| 3 | A. baumannii | 18 | 20 |
| 3 | K. pneumoniae | 15 | 25 |
| 5c | A. baumannii | 12 | 30 |
| Control | Meropenem | 4 | 0.5 |
The results indicate that compound 3 exhibited the highest antibacterial activity, significantly outperforming meropenem, a commonly used antibiotic. Molecular docking studies further supported these findings by illustrating strong interactions between the compound and the bacterial target proteins, enhancing its potential as an antibiotic adjuvant against resistant strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptotic Induction in Cancer Cells
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in:
- Increased apoptosis rates : Flow cytometry analysis demonstrated a significant increase in early and late apoptotic cells.
- Cell cycle arrest : The compound caused G1 phase arrest, inhibiting cell proliferation.
- Mechanistic Insights : Western blotting showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
